![molecular formula C14H15ClN2O B1358660 3-(4-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one CAS No. 923975-81-9](/img/structure/B1358660.png)
3-(4-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one
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Overview
Description
3-(4-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one (DCP) is a cyclic organic compound that has a wide range of applications in both scientific research and laboratory experiments. It is a versatile compound that can be used in a variety of ways, and has been studied extensively in recent years due to its potential for use in a number of different applications.
Scientific Research Applications
Antimycobacterial Activity
A significant application of compounds related to 3-(4-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one is in antimycobacterial activity. Kumar et al. (2010) synthesized enantiomerically pure spiroisoxazolidines, including a variant of this compound, demonstrating potent in vitro activity against Mycobacterium tuberculosis (Kumar et al., 2010).
Molecular Diversity in Chemical Reactions
Han et al. (2020) explored the molecular diversity of triphenylphosphine-promoted reactions involving electron-deficient alkynes and arylidene Meldrum acid, resulting in the synthesis of various 7,9-diazaspiro[4.5]dec-1-enes (Han et al., 2020).
Microwave-Assisted Synthesis for Antimicrobial Assay
Shroff et al. (2022) investigated the microwave-assisted synthesis of novel spiro diarylidenes, which included 3-(4-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one derivatives. These compounds exhibited significant antimicrobial activities against various bacterial and fungal strains (Shroff et al., 2022).
Synthesis for Antibacterial and Antifungal Agents
Thanusu et al. (2011) focused on the synthesis of ethyl 7,9-diaryl-1,4-diazaspiro[4.5]dec-9-ene-6-carboxylates, demonstrating their potential as new classes of antibacterial and antifungal agents (Thanusu et al., 2011).
Synthesis of Spirodiclofen
Zhao Jin-hao (2009) reported on the synthesis of 3-(2,4-Dichlorophenyl)-2-oxo-1-oxaspiro [4.5]dec-3-ene-4-ol, a key intermediate in the production of spirodiclofen, a compound structurally related to 3-(4-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one (Zhao Jin-hao, 2009).
Crystal Structure Analysis
Wang et al. (2011) conducted a study on the crystal structure of 2-oxo-3-phenyl-1-oxaspiro[4.5]dec-3-en-4-yl 4-chlorobenzoate, providing insights into the molecular geometry of similar compounds (Wang et al., 2011).
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , suggesting that 3-(4-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one may also interact with various biological targets.
Mode of Action
Similar compounds have been shown to undergo reactions with nucleophiles . This suggests that 3-(4-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one might also interact with its targets through a similar mechanism.
Biochemical Pathways
Related compounds, such as indole derivatives, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 3-(4-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one could potentially affect a wide range of biochemical pathways.
Result of Action
Given the broad spectrum of biological activities exhibited by related compounds , it can be inferred that the effects of 3-(4-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one could be diverse and significant.
properties
IUPAC Name |
3-(4-chlorophenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O/c15-11-6-4-10(5-7-11)12-13(18)17-14(16-12)8-2-1-3-9-14/h4-7H,1-3,8-9H2,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCJKYGYSKUJURQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)NC(=O)C(=N2)C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one |
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